Product packaging for Benzenemethanamine, N-(2-methylbutyl)-(Cat. No.:CAS No. 60508-94-3)

Benzenemethanamine, N-(2-methylbutyl)-

Cat. No.: B15465446
CAS No.: 60508-94-3
M. Wt: 177.29 g/mol
InChI Key: JYFNPNRQOZVQKN-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2-methylbutyl)-, is a secondary amine characterized by a benzyl group (C₆H₅CH₂) attached to a nitrogen atom substituted with a 2-methylbutyl chain. This compound belongs to the broader class of alkyl-substituted benzenemethanamines, which are studied for their roles in organic synthesis, flavor chemistry, and ecological signaling. Notably, it has been identified in pear floral volatiles, where it contributes to a fruity, pear-like aroma . Its structure and reactivity make it a subject of interest in comparative studies with analogs differing in alkyl chain length, branching, or aromatic substituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B15465446 Benzenemethanamine, N-(2-methylbutyl)- CAS No. 60508-94-3

Properties

CAS No.

60508-94-3

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-benzyl-2-methylbutan-1-amine

InChI

InChI=1S/C12H19N/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3

InChI Key

JYFNPNRQOZVQKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Alkyl Chain Aromatic Group Functional Group
N-(2-Methylbutyl)-benzenemethanamine 2-methylbutyl Benzyl Amine
N-(3-Methylbutyl)-1-phenylmethanimine 3-methylbutyl Phenyl Imine
N-(2-Methylbutyl)acetamide 2-methylbutyl Acetyl Amide
N-Benzylidene-benzylamine N-oxide - Benzylidene Nitrone

Physical and Thermodynamic Properties

Retention Indices (RI) and boiling points vary significantly with substituents:

  • N-(2-Methylbutyl)-benzenemethanamine : RI = 1442 (GC), indicating moderate volatility .
  • N-(1,1-Dimethylethyl)-benzenemethanamine : Higher vapor pressure (93.64 kPa at 519.88 K) due to the bulky tert-butyl group reducing intermolecular forces .
  • N-(Phenylmethylene)-benzenemethanamine : Calculated boiling point (Tboil) = 649.76 K, reflecting strong π-π interactions from the benzylidene group .

Table 2: Thermodynamic Data

Compound RI Tboil (K) Vapor Pressure (kPa) Source
N-(2-Methylbutyl)-benzenemethanamine 1442 - -
N-(1,1-Dimethylethyl)-benzenemethanamine - - 93.64 (519.88 K)
N-(Phenylmethylene)-benzenemethanamine - 649.76 -

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylbutyl)-benzenemethanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of benzaldehyde derivatives with 2-methylbutylamine, using catalysts like Au/NiO nanohybrids under hydrogenation conditions. Key parameters include temperature (80–120°C), solvent polarity, and catalyst loading. For example, catalyst stability tests show consistent imine hydrogenation efficiency over three cycles . Alternative routes involve Schiff base formation, followed by reduction with NaBH₄ or catalytic hydrogenation .

Q. How can researchers characterize the structural purity of N-(2-methylbutyl)-benzenemethanamine using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the presence of the 2-methylbutyl chain (e.g., δ ~0.8–1.5 ppm for methyl groups) and aromatic protons (δ ~6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₉N: calc. 177.1517, observed 177.1515) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; methods optimized using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Neurotransmitter Receptor Binding : Radioligand displacement assays for serotonin (5-HT₂A) and dopamine (D₂) receptors at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols:

  • Use HEK293 cells stably expressing human receptors.
  • Validate results with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
  • Cross-reference with computational docking studies (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What strategies optimize the enantiomeric purity of N-(2-methylbutyl)-benzenemethanamine during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for >90% enantiomeric excess (ee) .
  • Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhances separation .

Q. How do substituents on the benzene ring modulate the compound’s bioactivity?

  • Methodological Answer :

  • SAR Studies : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the para position.
  • Antiviral Testing : Evaluate against HIV-1 protease via fluorescence resonance energy transfer (FRET) assays. Meta-substituted derivatives show enhanced activity .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) predict electronic effects on receptor binding .

Q. What environmental monitoring methods detect N-(2-methylbutyl)-benzenemethanamine in wastewater?

  • Methodological Answer :

  • SPE-LC/MS/MS : Solid-phase extraction (C18 cartridges) followed by LC-MS/MS in multiple reaction monitoring (MRM) mode. LOD: 0.1 µg/L .
  • GC-ECD : Derivatize with pentafluoropropionic anhydride; detect at m/z 195 (base peak) .

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